Product packaging for 3-(4-chlorophenoxy)-N-methylpropan-1-amine(Cat. No.:CAS No. 90945-06-5)

3-(4-chlorophenoxy)-N-methylpropan-1-amine

Cat. No.: B1277141
CAS No.: 90945-06-5
M. Wt: 199.68 g/mol
InChI Key: HZMWCNCPSPAYGP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-N-methylpropan-1-amine is a chemical compound of significant interest in pharmaceutical and organic chemistry research. With the molecular formula C 10 H 14 ClNO, this amine-containing compound features a phenoxy linker, a structural motif present in various bioactive molecules . The 4-chlorophenyl group is a common pharmacophore known to influence the lipophilicity and binding affinity of molecules, making this compound a valuable intermediate in structure-activity relationship (SAR) studies . This compound is strictly for research use and is a key building block in medicinal chemistry for the development of new therapeutic agents. Its structure suggests potential application as a precursor in the synthesis of more complex molecules, possibly targeting the central nervous system. Researchers utilize this amine in alkylation and condensation reactions to create novel chemical libraries for biological screening. The product is offered in high purity to ensure reliable and reproducible experimental outcomes. As with all such compounds, proper safety protocols must be followed. This product is for laboratory research use only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO B1277141 3-(4-chlorophenoxy)-N-methylpropan-1-amine CAS No. 90945-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMWCNCPSPAYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424701
Record name 3-(4-Chlorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90945-06-5
Record name 3-(4-Chlorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Chlorophenoxy N Methylpropan 1 Amine and Analogues

Established Chemical Synthesis Routes

The primary and most widely employed method for the synthesis of 3-(4-chlorophenoxy)-N-methylpropan-1-amine is the Williamson ether synthesis. This classical organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide). orgsyn.orgnumberanalytics.comwikipedia.org The reaction proceeds via an S(_N)2 mechanism, where the alkoxide acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. numberanalytics.commasterorganicchemistry.com

Precursor Compounds and Reagent Selection for Phenoxypropanamine Formation

The key precursors for the synthesis of this compound via the Williamson ether synthesis are:

4-chlorophenol (B41353): This provides the chlorophenoxy moiety of the target molecule.

A suitable 3-carbon aminohalide: A common choice is 3-chloro-N-methylpropan-1-amine or its hydrochloride salt. nih.gov Alternatively, a precursor like N-methyl-3-hydroxypropylamine can be used, which is then halogenated or activated in situ.

The selection of a strong base is crucial to deprotonate the phenolic hydroxyl group of 4-chlorophenol to form the more nucleophilic phenoxide ion. numberanalytics.comnumberanalytics.com Common bases used for this purpose include:

Sodium hydride (NaH)

Potassium tert-butoxide (KOtBu)

Sodium hydroxide (B78521) (NaOH)

Potassium hydroxide (KOH)

The choice of solvent also plays a significant role in the reaction's efficiency. Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the alkoxide anion more available to act as a nucleophile. numberanalytics.com Commonly used solvents include:

Dimethylformamide (DMF)

Dimethyl sulfoxide (B87167) (DMSO)

Acetonitrile

Precursor/ReagentFunction
4-ChlorophenolSource of the chlorophenoxy group
3-Chloro-N-methylpropan-1-amineProvides the N-methylpropanamine linker
Strong Base (e.g., NaH, KOtBu)Deprotonates 4-chlorophenol to form the phenoxide
Polar Aprotic Solvent (e.g., DMF, DMSO)Facilitates the S(_N)2 reaction

Reaction Conditions and Optimization Strategies for this compound Synthesis

The reaction conditions for the Williamson ether synthesis of this compound are typically optimized to maximize yield and minimize side reactions. A general procedure involves dissolving 4-chlorophenol in a suitable polar aprotic solvent, followed by the addition of a strong base to generate the sodium or potassium 4-chlorophenoxide in situ. The solution is then treated with 3-chloro-N-methylpropan-1-amine.

The reaction is typically heated to a temperature ranging from 50 to 100 °C for several hours. orgsyn.org Microwave-assisted synthesis has also been shown to significantly reduce reaction times and, in some cases, improve yields. wikipedia.org

Optimization strategies often involve:

Stoichiometry: Using a slight excess of the alkylating agent (3-chloro-N-methylpropan-1-amine) can help drive the reaction to completion.

Temperature Control: Careful control of the temperature is necessary to prevent side reactions, such as elimination if a secondary or tertiary alkyl halide were used. numberanalytics.commasterorganicchemistry.com

Choice of Base and Solvent: The selection of the base and solvent combination can significantly impact the reaction rate and yield. For instance, using a strong base like sodium hydride in DMF is a common and effective combination. numberanalytics.com

ParameterTypical Range/ConditionPurpose
Temperature 50 - 100 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 1 - 8 hoursTo allow the reaction to reach completion.
Base NaH, KOtBu, NaOH, KOHTo deprotonate the phenol (B47542).
Solvent DMF, DMSO, AcetonitrileTo provide a suitable medium for the S(_N)2 reaction.

Purification and Isolation Techniques for Amine Derivatives

Following the completion of the reaction, the crude product is typically isolated and purified using standard laboratory techniques. The workup procedure often involves:

Quenching the reaction: This is usually done by adding water to the reaction mixture.

Extraction: The product is extracted from the aqueous layer into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

Washing: The organic layer is washed with water and brine to remove any remaining inorganic salts and impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure. orgsyn.org

The crude product is then purified to obtain the final amine derivative. Common purification methods include:

Distillation: Fractional vacuum distillation is often used to purify liquid amine products. orgsyn.org

Chromatography: Column chromatography using silica (B1680970) gel is a versatile method for separating the desired product from unreacted starting materials and byproducts. orgsyn.org The choice of eluent is critical and is typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or methanol) with a gradient to effectively separate the components.

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic routes established for the parent compound can be adapted to create a wide variety of structural analogues and derivatives. These modifications can be made to the chlorophenoxy moiety, the propanamine linker, or the amine substitution.

Exploration of Modifications on the Chlorophenoxy Moiety

Modifications on the chlorophenoxy ring can be achieved by starting with different substituted phenols in the Williamson ether synthesis. For example, using a phenol with a different substituent or multiple substituents on the aromatic ring will result in a corresponding analogue.

Examples of such modifications include:

Varying the halogen: Using 4-fluorophenol, 4-bromophenol, or 4-iodophenol (B32979) would yield the corresponding fluoro-, bromo-, or iodo-phenoxy derivatives.

Introducing other substituents: Starting with phenols containing alkyl, alkoxy, or nitro groups on the aromatic ring would lead to analogues with these functionalities. For instance, using 4-chloro-3-methylphenol (B1668792) would produce 3-(4-chloro-3-methylphenoxy)-N-methylpropan-1-amine.

Changing the substitution pattern: Utilizing 2-chlorophenol (B165306) or 3-chlorophenol (B135607) as the starting material would result in the corresponding 2-chloro and 3-chloro positional isomers.

Variations in the Propanamine Linker and Amine Substitution

The propanamine linker and the amine group can also be modified to generate a diverse range of analogues.

Modifications to the propanamine chain: Introducing substituents on the propyl chain can be achieved by using a modified aminohalide precursor. For example, reacting 4-chlorophenol with a 3-chloro-2-methyl-N-methylpropan-1-amine would introduce a methyl group at the 2-position of the propanamine linker.

Variations in the amine substitution: The degree of substitution on the nitrogen atom can be altered.

Primary amines: Using 3-chloropropan-1-amine as the alkylating agent would result in the corresponding primary amine analogue.

Tertiary amines: Employing 3-chloro-N,N-dimethylpropan-1-amine would lead to the N,N-dimethyl tertiary amine derivative. semanticscholar.org

Other N-substituents: Utilizing N-substituted-3-chloropropylamines with different alkyl or aryl groups would produce a variety of N-substituted analogues.

Multi-step Synthetic Sequences for Complex Phenoxypropanamine Scaffolds

The construction of complex molecular architectures centered around a phenoxypropanamine core often necessitates multi-step synthetic sequences. These routes allow for the precise installation of various functional groups and stereocenters, which is crucial for developing compounds with specific biological activities. Such strategies move beyond simple, direct couplings and embrace a modular approach, building complexity in a controlled, stepwise manner.

A common strategy involves the initial synthesis of a core scaffold, which is then elaborated through subsequent reactions. For instance, a synthetic sequence could begin with the Williamson ether synthesis between a substituted phenol and an epoxypropane derivative. The resulting epoxide can then be opened with an appropriate amine to introduce the side chain. This intermediate can undergo further transformations, such as N-alkylation, acylation, or coupling to other molecular fragments, to build more complex structures.

Flow chemistry has emerged as a powerful tool for multi-step synthesis, enabling the telescoping of several reaction steps into a single continuous process. syrris.jp This approach minimizes manual handling of intermediates and allows for precise control over reaction conditions, often leading to higher yields and purities. syrris.jp For example, a flow process could be designed where a phenol is first alkylated with a dihalopropane, and the resulting haloalkoxyarene is then passed through a column containing an immobilized amine to form the desired phenoxypropanamine scaffold, which could then flow into subsequent reactors for further functionalization. syrris.jp

Polymer-assisted solution-phase (PASP) synthesis is another effective technique for multi-step sequences. nih.gov This methodology uses polymer-bound reagents or scavengers to simplify purification, as byproducts and excess reagents are easily removed by filtration. A multi-step PASP synthesis of a complex phenoxypropanamine analogue might involve:

Alkylation of a resin-bound phenol with a suitable propyl halide.

Nucleophilic substitution of the halide with a primary amine.

On-resin modification of another part of the molecule.

Cleavage from the resin to release the final complex product. nih.gov

These multi-step approaches are essential for creating libraries of diverse compounds for structure-activity relationship (SAR) studies, allowing chemists to systematically explore the chemical space around the core phenoxypropanamine scaffold. nih.gov

Emerging Synthetic Approaches for Alkylamine Derivatives

The synthesis of alkylamines, a fundamental component of the this compound structure, is a cornerstone of organic chemistry. While traditional methods like alkylation of amines with alkyl halides are widely used, contemporary research focuses on developing more efficient, sustainable, and versatile strategies.

One of the most significant advances is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgresearchgate.net This elegant strategy uses a catalyst, typically based on ruthenium, iridium, or cobalt, to temporarily remove hydrogen from an alcohol, converting it into a transient aldehyde or ketone. rsc.orgresearchgate.net This electrophilic intermediate then reacts with an amine to form an imine, which is subsequently reduced by the previously "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine. rsc.org This process is highly atom-economical as it uses alcohols directly as alkylating agents and produces water as the only byproduct. researchgate.net

Reductive amination remains a vital tool, and modern advancements have expanded its scope and efficiency. rsc.org This method involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. While classic reducing agents are still used, new catalytic systems, including bimetallic catalysts, offer improved selectivity and functional group tolerance under milder conditions, such as using molecular hydrogen. researchgate.net

Novel transition-metal-catalyzed C–N bond-forming reactions have also gained prominence. pageplace.de These methods provide direct routes to amines from a variety of precursors. Key examples include:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, which is a powerful method for forming aryl C-N bonds. tcichemicals.com

Chan-Lam Coupling: A copper-catalyzed reaction that couples amines with boronic acids. researchgate.net

Photoredox Catalysis: Visible-light-mediated reactions have enabled new pathways for C-N bond formation under exceptionally mild conditions, often using alkyl iodides or boronates as radical precursors that add to iminium ions. rsc.org

These emerging approaches offer significant advantages over classical methods, including broader substrate scope, enhanced functional group compatibility, and improved sustainability profiles. researchgate.netacs.org

MethodKey FeaturesCommon Catalysts/ReagentsAdvantages
Borrowing HydrogenUses alcohols as alkylating agents; forms water as the main byproduct. rsc.orgRu, Ir, Co, Ni complexes. researchgate.netmdpi.comHigh atom economy, sustainable, avoids pre-activation of alcohols. rsc.org
Modern Reductive AminationDirect coupling of amines with carbonyls followed by reduction. rsc.orgH₂ with metal catalysts (e.g., Co/Sc, Ni), various hydrides. researchgate.netmdpi.comWide availability of starting materials, high functional group tolerance. rsc.org
Photoredox CatalysisUses visible light to generate radicals for C-N bond formation. rsc.orgPhotocatalysts (e.g., Ru(bpy)₃²⁺, Ir complexes), silanes. rsc.orgExtremely mild conditions, novel reactivity pathways. rsc.org
Metal-Catalyzed Cross-CouplingDirect formation of C-N bonds between various precursors. pageplace.dePd, Cu, Rh catalysts with ligands and bases. tcichemicals.comacs.orgBroad scope for aryl and alkyl amines, high yields. pageplace.de

Molecular Mechanism of Action Studies for 3 4 Chlorophenoxy N Methylpropan 1 Amine Analogues

Cellular and Subcellular Target Identification and Validation

The therapeutic and antimicrobial potential of 3-(4-chlorophenoxy)-N-methylpropan-1-amine analogues stems from their ability to interact with and disrupt various cellular and subcellular targets. Research has explored a range of mechanisms, from physical disruption of cell membranes to specific inhibition of essential enzymes and receptor antagonism.

Investigations into Membrane Disruption Mechanisms

A primary mechanism of action for many antimicrobial compounds is the disruption of the microbial cell membrane's integrity. nih.govbiophysics-reports.org This disruption can lead to the leakage of cellular contents and ultimately, cell death. nih.gov Analogues of this compound are investigated for such properties. The amphipathic nature of these molecules, possessing both hydrophobic (the chlorophenoxy group) and hydrophilic (the amine group) regions, facilitates their insertion into the lipid bilayers of microbial membranes. This insertion can perturb the lipid packing, leading to the formation of pores or channels, a mechanism observed with various membrane-disrupting peptides. biophysics-reports.orgucl.ac.uk The outcome is a loss of the membrane's selective permeability, a critical function for cell survival. nih.gov

Inhibition of Essential Microbial Metabolic Pathways

Beyond physical disruption, these analogues can interfere with the essential metabolic pathways necessary for microbial survival and proliferation. By acting as antimetabolites, they can competitively inhibit enzymes involved in crucial biosynthetic pathways. pressbooks.pub For instance, some compounds are designed to mimic natural substrates, thereby blocking the synthesis of vital molecules like folic acid, which is essential for producing the precursors of DNA and RNA. creative-biolabs.com The inhibition of such pathways effectively starves the microbe of essential building blocks, leading to a bacteriostatic or bactericidal effect. pressbooks.pubnih.gov Research in this area seeks to identify the specific enzymes and pathways targeted by these analogues to understand their spectrum of activity and potential for selective toxicity against microbes. nih.gov

Exploration of Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase Isoforms)

A significant area of investigation for analogues of this compound is their ability to inhibit specific enzymes, such as carbonic anhydrases (CAs). dergipark.org.tr CAs are metalloenzymes that play a critical role in various physiological processes, including pH regulation and CO2 homeostasis. unifi.it Certain isoforms, like CA IX and XII, are associated with tumorigenesis, making them attractive targets for anticancer therapies. nih.gov

Studies on structurally related carboxylate derivatives have shown that minor changes in the chemical structure can lead to significant differences in inhibitory activity and selectivity against various human (h) CA isoforms. nih.gov For example, while some derivatives were ineffective against cytosolic hCA I and II and the tumor-associated hCA IX, they demonstrated potent, submicromolar inhibition of hCA XII. nih.gov This isoform-specific inhibition is a highly sought-after characteristic in drug development to minimize off-target effects. unifi.it

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Carboxylate Analogues

Compound hCA I (KI µM) hCA II (KI µM) hCA IX (KI µM) hCA XII (KI µM)
3a >100 >100 33.3 0.93
3c >100 >100 >100 0.30
3d >100 >100 22.2 0.74
3e >100 >100 28.9 0.88
3f >100 >100 >100 0.45

Data sourced from a study on carboxylate inhibitors, demonstrating selective, submicromolar inhibition of hCA XII. nih.gov

Receptor Binding and Antagonistic Properties (e.g., Adrenergic Receptors)

Analogues of this compound also exhibit activity at various receptor systems, notably adrenergic receptors. nih.gov These G protein-coupled receptors are crucial in regulating physiological processes like heart rate and blood pressure. nih.gov The structural features of phenoxypropanolamine derivatives allow them to bind to these receptors, often acting as antagonists.

For instance, a series of 1-(substituted amino)-3-(4-indolyloxy)-propan-2-ol derivatives, which share a similar structural backbone, have been synthesized and tested for their binding affinity to beta-adrenergic receptors. nih.gov These compounds displayed a range of affinities, with the most potent having inhibition constant (Ki) values in the low nanomolar range (2-5 nM), indicating strong binding to the receptor. nih.gov This antagonistic activity can modulate the physiological responses mediated by these receptors, highlighting another facet of the molecular mechanism of these analogues.

Molecular Interactions with Biological Macromolecules

The biological activity of any compound is fundamentally determined by its interaction with macromolecules like proteins. Characterizing these interactions provides a detailed picture of the mechanism of action.

Ligand-Protein Binding Characterization

Understanding the thermodynamics and structural basis of how these analogues bind to their protein targets is essential. researchgate.net Techniques such as isothermal titration calorimetry (ITC) can be used to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction. researchgate.net

For enzyme inhibitors, molecular docking studies can provide insights into the binding mode and identify key amino acid residues in the active site that are crucial for the interaction. For example, in the context of carbonic anhydrase inhibition, docking experiments can reveal how the inhibitor orients itself within the enzyme's active site to interact with the catalytic zinc ion and surrounding residues. researchgate.net This detailed characterization of ligand-protein binding is instrumental in the structure-based design of more potent and selective analogues. researchgate.net

Allosteric Modulation and Orthosteric Site Interactions

The molecular interactions of phenoxypropanamine analogues, including compounds structurally related to this compound, are primarily characterized by their binding to monoamine transporters (MATs). These transporters, which include the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), are crucial for regulating neurotransmitter levels in the synaptic cleft. nih.govwikipedia.org The mechanism of action for many psychoactive drugs involves binding to these transport proteins, which possess distinct binding sites that modulate their function. nih.gov

The primary binding location for substrates and most inhibitory drugs is the central, or orthosteric site, also referred to as the S1 site. nih.govnih.gov This site is where the endogenous neurotransmitter binds and is translocated back into the presynaptic neuron. Research on compounds with a phenoxypropanamine scaffold, such as nisoxetine (B1678948) and reboxetine, shows that they act as inhibitors by binding within this orthosteric pocket. biorxiv.org Structural studies reveal that the phenoxy group of these molecules occupies a specific subsite within the S1 pocket, effectively blocking the transporter and preventing the reuptake of the neurotransmitter. biorxiv.org This competitive inhibition at the orthosteric site stabilizes the transporter in an outward-facing conformation, hindering the conformational changes necessary for substrate transport. nih.gov

In addition to the orthosteric S1 site, MATs possess a secondary, allosteric binding site known as the S2 site. nih.govnih.gov This site is topologically distinct from the S1 pocket and is located at the extracellular vestibule of the transporter. nih.gov Ligands that bind to the allosteric site are known as allosteric modulators and can influence the transporter's function without directly competing with the endogenous substrate. nih.govresearchgate.net Allosteric modulators can either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the transporter's activity. mdpi.com For example, the antidepressant S-citalopram has been shown to bind to the allosteric site of SERT, which slows the rate of dissociation of ligands bound to the orthosteric site. nih.govnih.gov This demonstrates a functional interaction between the two sites, where binding at the allosteric pocket can conformationally affect the orthosteric site and modulate its binding properties. nih.gov While phenoxypropanamine analogues are primarily understood as orthosteric inhibitors, the existence of this allosteric site presents a complex mechanism for modulating transporter pharmacology. nih.govnih.gov

Binding SiteAlternative NameLocation on TransporterFunctionExample Ligands
Orthosteric SiteS1 SiteCentral, within transmembrane domainsBinds endogenous substrates (e.g., serotonin, norepinephrine) and competitive inhibitors.Serotonin, Norepinephrine, Dopamine, Cocaine, Nisoxetine, Reboxetine nih.govnih.govbiorxiv.org
Allosteric SiteS2 SiteExtracellular vestibule, peripheral to S1Binds allosteric modulators that influence the affinity and/or efficacy of the orthosteric site.S-citalopram, Second molecule of Serotonin nih.govnih.govnih.gov

Intracellular Signaling Pathway Analysis Modulated by Phenoxypropanamines

The primary mechanism of action for phenoxypropanamine analogues is the inhibition of monoamine transporters, which leads to a significant alteration in neurotransmitter concentrations within the synaptic cleft. nih.gov This elevation of extracellular monoamines, such as serotonin and norepinephrine, is the initiating event that triggers a cascade of downstream changes in intracellular signaling pathways. nih.gov The sustained presence of neurotransmitters in the synapse leads to enhanced activation of their corresponding postsynaptic receptors, many of which are G-protein coupled receptors (GPCRs). nih.gov

Activation of these postsynaptic receptors initiates a variety of intracellular signaling cascades that are fundamental to neuronal function, including mood regulation, cognition, and synaptic plasticity. nih.gov For instance, many serotonin receptors couple to G-proteins that modulate the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). This cAMP-PKA pathway can then influence gene expression through transcription factors like the cAMP response element-binding protein (CREB). nih.gov

Furthermore, monoamine receptor activation can trigger other significant signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which includes the extracellular signal-regulated kinase (ERK). nih.gov The Ras-MAPK and the phosphoinositide 3-kinase (PI3K)-Akt pathways are also implicated. These signaling networks are crucial for controlling cellular processes like cell survival, growth, differentiation, and synaptic plasticity. nih.gov Research has demonstrated that chronic administration of antidepressant compounds that block monoamine reuptake leads to adaptive changes in these pathways. nih.gov Therefore, the modulation of intracellular signaling by phenoxypropanamines is an indirect but critical consequence of their direct action on neurotransmitter transporters. The resulting amplification of monoaminergic signaling impacts these complex intracellular networks to produce their broader physiological effects.

Signaling PathwayKey MoleculesDownstream EffectsReference
cAMP Signaling PathwaycAMP, Protein Kinase A (PKA), CREBRegulation of gene expression, neuronal excitability, and synaptic plasticity. nih.gov
MAPK/ERK Signaling PathwayRas, MEK, Extracellular signal-regulated kinase (ERK)Control of cell growth, differentiation, and synaptic strengthening. nih.gov
PI3K-Akt Signaling PathwayPhosphoinositide 3-kinase (PI3K), Akt (Protein Kinase B)Promotion of cell survival, inhibition of apoptosis, and regulation of synaptic function. nih.gov
Protein Kinase C (PKC) SignalingProtein Kinase C (PKC)Modulation of transporter function and cellular distribution. biorxiv.org

Preclinical Pharmacological Research of Phenoxypropanamine Compounds Mechanistic Focus

In Vitro Pharmacological Profiling of 3-(4-Chlorophenoxy)-N-methylpropan-1-amine Analogues

The preclinical evaluation of novel chemical entities is foundational to understanding their therapeutic potential and mechanism of action. For analogues of this compound, a class of phenoxypropanamine compounds, in vitro pharmacological profiling is a critical first step. This process involves a battery of tests designed to determine how these molecules interact with specific biological targets at a cellular and molecular level. These assays provide essential data on potency, selectivity, and functional effects, guiding further development and structure-activity relationship (SAR) studies.

A primary focus in the pharmacological profiling of phenoxypropanamine analogues is their interaction with monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). drugbank.com These transporters are crucial for regulating neurotransmission and are the primary targets for many antidepressant medications. drugbank.com The potency and selectivity of compounds for these transporters are typically assessed using radioligand binding assays in cell lines engineered to express the specific human or rat transporter proteins. drugbank.commdpi.com

In these assays, the ability of a test compound to displace a specific, high-affinity radioligand from the transporter is measured. The resulting data are used to calculate the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the transporters. A lower Ki value indicates higher binding affinity and greater potency. mdpi.com

Structure-activity relationship studies reveal that modifications to the phenoxy ring and the amine group of the propanamine chain significantly influence both potency and selectivity. For instance, the position and nature of substituents on the phenyl ring can dictate the affinity for SERT versus NET. drugbank.com While many phenoxypropanamine derivatives exhibit high affinity for SERT, their affinity for NET and DAT can vary considerably, which is a key factor in their pharmacological profile. drugbank.combohrium.com For example, while paroxetine, a related structure, is known as a selective SERT antagonist, it also possesses a moderate affinity for NET. drugbank.com

Table 1: Representative Binding Affinities (Ki, nM) of Phenoxypropanamine Analogues at Monoamine Transporters This table is interactive. You can sort the data by clicking on the column headers.

Compound Analogue SERT (Ki, nM) NET (Ki, nM) DAT (Ki, nM) Selectivity (NET/SERT) Selectivity (DAT/SERT)
Analogue A (SSRI-like) 1.5 350 2500 233 1667
Analogue B (SNRI-like) 5.2 15.5 1800 3 346
Analogue C 25.0 800 >10000 32 >400
Analogue D 0.8 22.0 1500 27.5 1875

Data are hypothetical and representative of typical findings for this class of compounds to illustrate the concept.

Beyond binding affinity, it is crucial to determine the functional effect a compound has on its target receptor. Ligands can act as agonists (activating the receptor), antagonists (blocking the receptor from being activated by an agonist), or inverse agonists (reducing the receptor's basal activity). nih.govresearchgate.net For phenoxypropanamine analogues, functional activity is often assessed at G-protein coupled receptors (GPCRs), such as various serotonin (5-HT) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C), adrenergic receptors (α1, α2), and histamine (B1213489) H1 receptors, as off-target activities at these sites can predict side effects. drugbank.combohrium.com

Functional assays typically measure the downstream consequences of receptor activation in cultured cells. nih.gov For GPCRs coupled to Gαs or Gαi proteins, the production of the second messenger cyclic AMP (cAMP) is quantified. For Gαq-coupled receptors, changes in intracellular calcium levels or inositol (B14025) phosphate (B84403) turnover are measured. nih.gov By exposing cells to the test compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity), a comprehensive functional profile can be established. nih.gov Many antidepressants, for instance, possess antagonist activity at 5-HT2A and 5-HT2C receptors, which is thought to contribute to their therapeutic effects. nih.gov

Table 2: Representative Functional Activity Profile of a Phenoxypropanamine Analogue This table is interactive. You can sort the data by clicking on the column headers.

Receptor Target Assay Type Functional Effect EC50 / IC50 (nM)
5-HT2A Calcium Mobilization Antagonist 85
5-HT2C cAMP Accumulation Antagonist 150
α1-Adrenergic Calcium Mobilization Antagonist 450
Histamine H1 Calcium Mobilization Antagonist 300
Muscarinic M1 Calcium Mobilization No significant activity >10000

Data are hypothetical and representative, illustrating a profile of a compound with primary antagonist activities at specific GPCRs.

Another important mechanistic aspect for psychoactive compounds is their potential to inhibit key enzymes involved in neurotransmitter metabolism. Monoamine oxidases (MAO-A and MAO-B) are primary enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. mdpi.com Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism used by a class of antidepressant drugs. nih.govnih.gov

Enzyme kinetic studies are performed using purified recombinant human MAO-A and MAO-B to determine the inhibitory potency of test compounds. nih.gov These assays measure the rate of product formation in the presence of varying concentrations of the inhibitor. The data are used to calculate the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity. nih.gov Further kinetic analyses can determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) and the inhibitor constant (Ki). nih.govresearchgate.net Phenoxy-containing structures, including phenoxyacetamide and 5-phenoxy 8-aminoquinoline (B160924) analogues, have been identified as potent inhibitors of both MAO-A and MAO-B, with some showing selectivity for one isoform over the other. nih.govresearchgate.net

Table 3: Representative Monoamine Oxidase (MAO) Inhibitory Activity of Phenoxy-Containing Analogues This table is interactive. You can sort the data by clicking on the column headers.

Compound Analogue MAO-A (IC50, µM) MAO-B (IC50, µM) Selectivity Index (MAO-A/MAO-B) Type of Inhibition
Analogue E 3.8 0.20 0.05 (MAO-B Selective) Competitive, Reversible
Analogue F 0.95 15.2 16.0 (MAO-A Selective) Competitive, Reversible
Analogue G 25.0 30.5 0.82 (Non-selective) Competitive, Reversible
Analogue H >100 5.5 MAO-B Selective Competitive, Reversible

Data are hypothetical and representative of typical findings for this class of compounds.

The pharmacological profiling of phenoxypropanamine analogues can also extend to evaluating their potential antimicrobial and antifungal properties. The structural motifs present in these compounds are found in other molecules with known bioactivity against various pathogens. sphinxsai.comnih.gov

Antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. sphinxsai.com The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation. sphinxsai.com Similarly, antifungal activity is evaluated against various fungal and yeast species, such as Aspergillus and Candida strains, also by determining MIC values. scielo.br Studies on related structures, such as 1,3-bis(aryloxy)propan-2-amines, have demonstrated activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence and position of halogen substituents, such as chlorine on the phenyl ring, can be a critical determinant of antimicrobial potency. sphinxsai.com

Table 4: Representative Antimicrobial and Antifungal Activity (MIC, µg/mL) of Phenoxypropanamine Analogues This table is interactive. You can sort the data by clicking on the column headers.

Organism Strain Analogue I (4-Chloro) Analogue J (Unsubstituted) Analogue K (Di-chloro)
Staphylococcus aureus ATCC 29213 16 64 8
Enterococcus faecalis ATCC 29212 32 >128 16
Escherichia coli ATCC 25922 >128 >128 >128
Candida albicans ATCC 90028 64 128 32
Aspergillus flavus Clinical Isolate 32 64 16

MIC (Minimum Inhibitory Concentration) values are hypothetical and based on trends observed in related compound series. sphinxsai.comnih.govscielo.br

In Vivo Mechanistic Pharmacological Studies Using Relevant Animal Models

Following promising in vitro results, the next step in preclinical research is to investigate the compound's effects in a living organism. In vivo studies in relevant animal models, typically rodents, are essential to confirm that the molecular actions observed in cellular assays translate into a physiological effect in a complex biological system. These studies focus on confirming that the drug engages its intended target in the brain and produces the expected downstream neurochemical changes.

Target engagement studies are designed to provide direct evidence that a compound reaches its molecular target in the central nervous system (CNS) and binds to it at therapeutically relevant concentrations. Two primary techniques for assessing target engagement in the brain are in vivo microdialysis and Positron Emission Tomography (PET). nih.govnih.gov

In vivo microdialysis is a technique that allows for the sampling of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals. nih.govbiorxiv.org A small microdialysis probe is stereotaxically implanted into a brain area of interest (e.g., the hippocampus or prefrontal cortex). Following administration of a phenoxypropanamine analogue with SERT and/or NET inhibitory properties, microdialysis samples are collected over time and analyzed to measure changes in the extracellular concentrations of serotonin and norepinephrine. A successful target engagement would be demonstrated by a significant, dose-dependent increase in these neurotransmitter levels, confirming the functional inhibition of the transporters in vivo. nih.govbiorxiv.org

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to quantify the occupancy of a specific receptor or transporter by a drug candidate. frontiersin.orgresearchgate.net In a typical study, an animal is first scanned after being administered a radiolabeled ligand that binds specifically to the target (e.g., SERT). After administration of the unlabeled test compound, a second scan is performed. researchgate.net If the test compound has reached the brain and engaged the target, it will compete with and displace the radioligand, leading to a quantifiable reduction in the PET signal. nih.govnih.gov This allows researchers to establish a direct relationship between the dose of the drug, its concentration in the plasma, and the percentage of target occupancy in the brain. nih.gov

Table 5: Representative Data from an In Vivo Microdialysis Study in Rat Hippocampus This table is interactive. You can sort the data by clicking on the column headers.

Time Post-Dose (min) Extracellular Serotonin (% of Baseline) - Vehicle Extracellular Serotonin (% of Baseline) - Analogue B
0-20 105 ± 8 110 ± 10
20-40 98 ± 7 180 ± 25
40-60 102 ± 9 250 ± 30
60-80 95 ± 11 320 ± 35
80-100 101 ± 6 310 ± 38
100-120 99 ± 8 290 ± 32

Data are hypothetical and representative, illustrating a typical neurochemical response to a serotonin-norepinephrine reuptake inhibitor (SNRI)-like compound.

Assessment of Physiological Responses Related to Molecular Mechanisms

The physiological responses to phenoxypropanamine derivatives are often linked to their interaction with the sympathetic nervous system. For instance, phenylpropanolamine (PPA), a related phenethylamine (B48288) derivative, is known to elicit sympathomimetic effects. wikipedia.org These effects are not typically a result of direct agonist activity at adrenergic receptors, but rather an indirect mechanism involving the release of norepinephrine. wikipedia.org This elevation in norepinephrine can lead to a cascade of physiological responses.

Clinical studies on PPA have shown measurable effects on the cardiovascular system. Administration of a 75 mg daily dose of sustained-release PPA to normal volunteers resulted in a statistically significant increase in systolic blood pressure across various postures and sampling times. nih.gov However, these changes did not reach hypertensive levels in the young, normotensive study population. nih.gov Accompanying these blood pressure changes, there were generally minimal alterations in heart rate and plasma catecholamine levels. nih.gov The sympathomimetic actions of PPA, which include increased heart rate and blood pressure, are central to its physiological profile. wikipedia.org

The chlorophenoxy moiety present in this compound is also found in a class of herbicides. While the toxicological profiles of these herbicides are distinct from the expected pharmacological effects of a pharmaceutical compound, they do exhibit biological activity. For example, some chlorophenoxy compounds have been shown to cause metabolic acidosis and impact renal function in cases of high exposure. epa.gov

Comparative Pharmacodynamic Profiles of Related Phenoxypropanamine Antagonists

Detailed pharmacodynamic comparisons of antagonists within the phenoxypropanamine class are limited in the available literature. However, comparative studies of antagonists for other receptor systems provide a framework for how such analyses are conducted. For example, a study comparing the kinin B2 receptor antagonists MEN16132 and icatibant (B549190) revealed significant differences in their pharmacodynamic properties despite both having a high affinity for the receptor. nih.gov

The divergence in their activity was attributed to differences in their reversibility and their binding sites on the human B2 receptor. nih.gov MEN16132 demonstrated a slower dissociation from the receptor, leading to a more prolonged blockade of bradykinin (B550075) (BK) responses compared to icatibant. nih.gov This was evidenced in washout experiments where the response to BK in cells pretreated with MEN16132 recovered more slowly than in those pretreated with icatibant. nih.gov

Below is a data table illustrating the comparative reversibility of these two antagonists.

AntagonistConcentrationWashout PeriodsDuration% Recovery of BK Response
Icatibant 1 µM345 min90 ± 3%
10 µM690 min97 ± 16%
MEN16132 10 nM153h 45 min98 ± 9%
100 nM153h 45 min86 ± 4%
1 µM153h 45 min53 ± 5%

Data adapted from a study on kinin B2 receptor antagonists. nih.gov

Similarly, a comparative analysis of NMDA receptor antagonists, sepimostat (B35193) and nafamostat, highlighted differences in their mechanisms of inhibition. Both compounds exhibit complex voltage dependence, suggesting multiple binding sites. mdpi.com However, their affinities for the deep binding site, which is associated with an open-channel block, differ significantly. mdpi.com

Pharmacological Characterization of Related Scaffolds

The phenoxypropanamine scaffold is a core structure in various biologically active molecules. The pharmacological characterization of related scaffolds often involves exploring their potential applications based on their chemical features. For instance, propanamide derivatives that also contain a 4-chlorophenoxy group have been investigated for a range of potential uses, including as pharmaceuticals and agricultural chemicals. ontosight.ai The chlorophenoxy moiety is thought to contribute to biological activities such as antimicrobial or plant growth regulatory effects. ontosight.ai

In a broader context, the development of novel therapeutic agents often involves the use of scaffolds for drug delivery. Polymer-based scaffolds, for example, are designed to provide structural support for tissue regeneration and can be loaded with therapeutic agents. mdpi.com Techniques such as bicomponent spinning allow for the creation of scaffolds with specific mechanical, chemical, or biological properties. nih.gov This method uses a spinning nozzle with multiple openings to extrude different polymer solutions simultaneously, resulting in composite fibers. nih.gov

The characterization of such scaffolds includes evaluating their drug-loading and release profiles. The interactions between the drug and the scaffold matrix, which can include hydrogen bonds, electrostatic interactions, and covalent bonds, are crucial factors. nih.gov

Metabolic Pathways and Biotransformation of Phenoxypropanamine Compounds

In Vitro Metabolic Stability Assessment in Microsomal and Hepatocyte Systems

The initial step in characterizing the metabolic profile of a compound like 3-(4-chlorophenoxy)-N-methylpropan-1-amine involves assessing its stability in the presence of metabolic enzymes. bioivt.com In vitro systems, primarily liver microsomes and hepatocytes, are utilized for this purpose. bioivt.comnuvisan.com These systems contain the enzymatic machinery necessary to predict how a compound will be metabolized in vivo. thermofisher.com

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases. bioivt.comresearchgate.net Hepatocytes, being intact liver cells, offer a more comprehensive metabolic picture by including both Phase I and Phase II enzymes, as well as transport mechanisms. bioivt.comthermofisher.com

The metabolic stability is typically quantified by measuring the rate of disappearance of the parent compound over time. bioivt.com From this, key pharmacokinetic parameters such as the half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.comresearchgate.net A compound with high metabolic stability will have a longer half-life and lower intrinsic clearance, suggesting it is metabolized slowly. Conversely, a compound with low stability is rapidly metabolized.

Table 1: Illustrative In Vitro Metabolic Stability Data

Test SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman4515.4
Rat3023.1
Dog6011.6
HepatocytesHuman3519.8
Rat2527.7

Note: The data in this table is illustrative for a hypothetical phenoxypropanamine compound and is intended to demonstrate typical outputs of metabolic stability assays.

Identification and Characterization of Primary Metabolites

Following the assessment of stability, the next crucial step is the identification of the primary metabolites. These are the products of initial biotransformation reactions (Phase I metabolism), which typically introduce or expose functional groups on the parent molecule. nih.gov For a compound with the structure of this compound, several primary metabolic reactions can be anticipated.

These reactions often involve oxidation, reduction, and hydrolysis. nih.gov Given the chemical structure, likely primary metabolic pathways would include:

N-demethylation: The removal of the methyl group from the secondary amine to form the primary amine, 3-(4-chlorophenoxy)propan-1-amine.

Oxidative deamination: The removal of the amino group, which can lead to the formation of an aldehyde, followed by oxidation to a carboxylic acid.

Aromatic hydroxylation: The addition of a hydroxyl group to the chlorophenyl ring.

O-dealkylation: Cleavage of the ether linkage, though this is generally a less common pathway for this type of structure.

The identification and structural elucidation of these metabolites are typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net

Elucidation of Enzymatic Biotransformation Mechanisms

Understanding which enzymes are responsible for the observed metabolism is key to predicting potential drug-drug interactions and inter-individual variability in metabolism.

Role of Cytochrome P450 Enzymes in Phenoxypropanamine Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is the most significant group of enzymes involved in Phase I metabolism of a vast array of compounds. nih.govmdpi.com These enzymes are primarily located in the liver and are responsible for catalyzing a variety of oxidative reactions. nih.govyoutube.com

For phenoxypropanamine compounds, CYP enzymes are expected to play a central role in the primary metabolic pathways. nih.govresearchgate.net Specific isozymes, such as those from the CYP2D6, CYP3A4, and CYP2C families, are commonly involved in the metabolism of amine-containing compounds. Reaction phenotyping studies, using specific chemical inhibitors or recombinant human CYP enzymes, can pinpoint which specific CYP isozymes are responsible for each metabolic transformation.

Table 2: Illustrative Contribution of CYP Isozymes to the Metabolism of a Phenoxypropanamine Compound

Metabolic PathwayPrimary CYP Isozyme(s) Involved
N-demethylationCYP2D6, CYP3A4
Aromatic HydroxylationCYP2C9, CYP2C19
Oxidative DeaminationCYP2D6

Note: This table presents a hypothetical contribution of CYP isozymes based on known metabolism of similar chemical structures.

Secondary Metabolic Reactions and Conjugation Pathways

Following Phase I metabolism, the newly formed or exposed functional groups on the primary metabolites can undergo Phase II conjugation reactions. wikipedia.orgyoutube.com These reactions involve the addition of endogenous polar molecules, which increases the water solubility of the metabolites and facilitates their excretion from the body. nih.govyoutube.com

Common conjugation pathways include:

Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major conjugation pathway for hydroxyl and amino groups. longdom.org

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs). This is also common for hydroxyl groups. longdom.org

Glutathione (B108866) Conjugation: The addition of glutathione, catalyzed by glutathione S-transferases (GSTs). This pathway is important for detoxifying reactive electrophilic metabolites. youtube.comlongdom.org

For the metabolites of this compound, the hydroxylated metabolites would be prime candidates for glucuronidation and sulfation. The primary amine formed from N-demethylation could also undergo conjugation. longdom.org

Computational Chemistry and Molecular Modeling of Phenoxypropanamine Structures

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. mendeley.com This method is instrumental in structure-based drug design for evaluating binding affinities and understanding the molecular basis of ligand-receptor interactions. nih.govmdpi.com For phenoxypropanamine structures, docking simulations are frequently used to model their interactions with monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). nih.govmdpi.com

Docking algorithms explore numerous possible conformations of the ligand within the active site of the protein, scoring each pose based on a function that approximates the binding free energy. The resulting docking score provides a quantitative estimate of the binding affinity. For instance, studies on Fluoxetine (B1211875), a well-known phenoxypropanamine derivative, have reported docking scores indicating a strong binding affinity for SERT. researchgate.net The binding mode reveals the specific orientation of the molecule within the binding pocket, highlighting how its functional groups are positioned to interact with the protein. The accuracy of these predictions can be influenced by factors such as the presence of ions, with studies showing that a chloride ion in the SERT binding site can modulate the binding of compounds like Fluoxetine. nih.govresearchgate.net

LigandProtein TargetPredicted Binding Affinity (kcal/mol)
FluoxetineSerotonin Transporter (SERT)-8.4
AtomoxetineNorepinephrine Transporter (NET)-9.1
ParoxetineSerotonin Transporter (SERT)-13.9

This table presents representative binding affinity scores for well-known phenoxypropanamine analogs against their primary biological targets as predicted by molecular docking simulations.

Beyond predicting affinity, docking simulations are crucial for identifying the specific amino acid residues that form key interactions with the ligand. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and aromatic (π-π) stacking, anchor the ligand in the binding site. In homology models of the human norepinephrine transporter (hNET), docking studies of inhibitors like Atomoxetine have identified a primary binding pocket (S1) where specific residues are critical for interaction. mdpi.com The protonated amine group, common to phenoxypropanamines, is often found forming a crucial hydrogen bond or salt bridge with an acidic residue, such as an aspartic acid (Asp) residue, in the transporter's active site. mdpi.com Aromatic rings in the ligand frequently engage in stacking interactions with phenylalanine (Phe) or tyrosine (Tyr) residues. mdpi.com

Protein TargetKey Interacting ResiduesType of Interaction
Norepinephrine Transporter (NET)Aspartic Acid (D75)Hydrogen Bond with Amine Group
Phenylalanine (F72)Aromatic/Hydrophobic
Tyrosine (Y152)Hydrogen Bond/Aromatic
Phenylalanine (F317)Aromatic/Hydrophobic
Serotonin Transporter (SERT)Aspartic Acid (D98)Hydrogen Bond with Amine Group
Tyrosine (Y95)Aromatic/Hydrophobic
Isoleucine (I172)Hydrophobic

This table details key amino acid residues within monoamine transporters that are commonly predicted to interact with phenoxypropanamine-class ligands.

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to accurately calculate the electronic structure and properties of molecules. jocpr.comresearchgate.net These calculations provide fundamental insights into molecular geometry, stability, and reactivity that are not accessible through classical molecular mechanics methods. escholarship.org

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org Using DFT methods with specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311G(d,p)), researchers can calculate the equilibrium bond lengths, bond angles, and dihedral angles of phenoxypropanamine structures. nih.govnih.gov The output of this process is the lowest-energy conformation of the molecule, which is considered its most probable structure in the ground state and serves as a crucial input for more advanced simulations like docking and molecular dynamics. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For phenoxypropanamine structures, FMO analysis can reveal how substitutions on the aromatic ring or modifications to the propanamine side chain affect the molecule's electronic properties and potential for chemical interactions. researchgate.net

Molecular PropertyEnergy Value (eV)
HOMO Energy-8.95
LUMO Energy-0.71
HOMO-LUMO Energy Gap 8.24

This table provides representative theoretical energy values for the frontier molecular orbitals of a phenoxypropanamine structure, calculated using DFT. A larger energy gap is indicative of higher molecular stability.

Chemoinformatics and Virtual Screening Approaches for Novel Phenoxypropanamine Derivatives

Chemoinformatics and virtual screening are powerful computational strategies used in the early stages of drug discovery to identify promising new compounds from vast chemical libraries. tokushima-u.ac.jpnih.gov These approaches accelerate the discovery of novel phenoxypropanamine derivatives with desired biological activities. ucsf.edunih.gov

Virtual screening can be broadly categorized into two types: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional (3D) structure of the target protein. nih.gov Molecular docking, a key SBVS technique, predicts the preferred orientation and binding affinity of a compound within the protein's binding site. mdpi.comnih.govmdpi.com Millions of compounds can be computationally "docked" and scored, allowing researchers to prioritize a smaller, more manageable number of candidates for experimental testing. acs.org

Ligand-Based Virtual Screening (LBVS): When a high-quality 3D structure of the target is unavailable, LBVS methods are used. tokushima-u.ac.jp These approaches utilize the chemical structures of known active compounds to identify new ones with similar properties. A common technique is pharmacophore modeling, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. nih.govscispace.com This pharmacophore model is then used as a 3D query to search chemical databases for molecules that match these features.

The process typically involves a hierarchical workflow, starting with large databases of compounds and applying successive filters to narrow down the candidates. This includes filtering based on drug-like properties (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov The ultimate goal is to identify novel phenoxypropanamine scaffolds that are predicted to have high affinity and selectivity for the desired target. acs.org

Table 3: Typical Virtual Screening Workflow for Novel Phenoxypropanamine Derivatives

Step Technique Purpose Outcome
1. Library Preparation Chemical Database Mining To assemble a large, diverse set of virtual compounds. A library of millions of candidate molecules.
2. Ligand-Based Screening 2D Similarity Search / Pharmacophore Modeling To rapidly filter for compounds with features similar to known actives. A reduced set of several thousand compounds.
3. Structure-Based Screening Molecular Docking To predict binding modes and rank compounds based on binding affinity. A few hundred top-scoring compounds.
4. Post-Screening Analysis ADMET Prediction / Visual Inspection To assess drug-likeness and eliminate compounds with predicted liabilities. A final selection of high-priority "hits" for synthesis and testing.

Enantiomeric and Stereochemical Aspects of Phenoxypropanamines

Asymmetric Synthetic Strategies for Chiral Phenoxypropanamine Amine Centers

The synthesis of single-enantiomer chiral amines is a pivotal challenge in medicinal and organic chemistry. Asymmetric synthesis, which creates a specific enantiomer directly, is often preferred over the resolution of racemic mixtures to avoid discarding 50% of the material. wikipedia.org For phenoxypropanamines, various strategies have been developed to establish the stereochemistry at the amine center.

Biocatalytic Approaches (e.g., Amine Transaminases, Reductive Aminases)

Biocatalysis has emerged as a powerful and environmentally friendly method for producing enantiomerically pure amines. diva-portal.org Enzymes, operating under mild conditions, can exhibit remarkable stereoselectivity.

Amine Transaminases (ATAs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, creating a chiral amine. mdpi.comfrontiersin.org The process is highly attractive due to its potential for excellent enantioselectivity. diva-portal.org For the synthesis of a chiral phenoxypropanamine, the corresponding prochiral phenoxypropanone would serve as the substrate. The reaction equilibrium can sometimes be unfavorable, but various strategies, such as using specific amino donors or removing the ketone byproduct, can be employed to drive the reaction toward the desired amine product. mdpi.com Protein engineering plays a significant role in tailoring ATAs to improve their stability and expand their substrate scope to accommodate bulky molecules. frontiersin.org

Reductive Aminases (RedAms): Reductive aminases represent another class of enzymes for asymmetric amine synthesis. They catalyze the direct reductive amination of a ketone with an amine donor and a reducing equivalent, typically from NAD(P)H. This one-pot reaction avoids the equilibrium issues sometimes associated with transaminases.

Enzyme ClassReaction TypeSubstrate ExampleKey Features
Amine Transaminase (ATA) Asymmetric synthesis via amino group transfer1-(4-chlorophenoxy)propan-2-oneHigh enantioselectivity; Reaction equilibrium can be a challenge. diva-portal.orgmdpi.com
Reductive Aminase (RedAm) Asymmetric synthesis via direct reductive amination1-(4-chlorophenoxy)propan-2-oneAvoids unfavorable equilibrium; Requires a stoichiometric reductant (NAD(P)H).

Chiral Catalyst-Mediated Synthesis

The use of chiral catalysts, including metal complexes and small organic molecules (organocatalysts), provides a versatile route to chiral amines. numberanalytics.com These catalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. numberanalytics.comnih.gov Catalytic enantioselective transformations are a direct and well-established method for accessing stereogenic synthons for active pharmaceutical ingredients. rsc.orgnih.gov

Common strategies include the asymmetric hydrogenation or transfer hydrogenation of prochiral imines or the reductive amination of prochiral ketones using a chiral catalyst. For instance, a phenoxypropanone could be reacted with an amine in the presence of a chiral catalyst and a reducing agent to yield the desired enantiomerically enriched phenoxypropanamine. The development of new catalysts continues to broaden the scope and efficiency of these transformations. mdpi.com

Chiral Resolution and Separation Methodologies for Enantiomers

When a racemic mixture of a phenoxypropanamine is produced, it must be separated into its constituent enantiomers, a process known as chiral resolution. libretexts.org Since enantiomers possess identical physical properties in a non-chiral environment, specialized techniques are required for their separation. libretexts.orgpharmtech.com

Diastereomeric Salt Formation and Crystallization

This classical and often large-scale applicable method is a primary technique for chiral separations. pharmtech.comulisboa.pt The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Unlike enantiomers, diastereomers have different physical and chemical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. clockss.org One diastereomeric salt will typically crystallize out of a suitable solvent, while the other remains dissolved. After separation, the chiral resolving agent is removed, usually by treatment with a base, to yield the pure enantiomer of the phenoxypropanamine. libretexts.orglibretexts.org The success of this method depends on finding a suitable chiral resolving agent and crystallization solvent. ulisboa.pt

Commonly Used Chiral Resolving Agents for Amines:

(+)-Tartaric acid libretexts.orglibretexts.org

(-)-Mandelic acid wikipedia.orglibretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

(-)-Dibenzoyltartaric acid

Chiral Chromatography (e.g., Chiral HPLC) for Enantiomeric Excess Determination

Chiral chromatography is a powerful analytical technique for both separating enantiomers and determining the enantiomeric excess (a measure of optical purity) of a sample. uma.esphenomenex.comheraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and versatile method. phenomenex.comnih.gov

The CSP creates a chiral environment within the HPLC column. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. nih.gov Polysaccharide-based CSPs are frequently used for their broad applicability. phenomenex.com The choice of CSP and mobile phase is crucial and often determined empirically. phenomenex.com This method is highly sensitive and can be used for both analytical-scale purity checks and preparative-scale purification. phenomenex.comphenomenex.com

TechniquePrincipleApplicationAdvantages
Diastereomeric Salt Formation Conversion of enantiomers into separable diastereomers using a chiral resolving agent. wikipedia.orgLarge-scale industrial separation of racemic amines. ulisboa.ptCost-effective, scalable. pharmtech.com
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. nih.govAnalytical determination of enantiomeric excess; Preparative purification. heraldopenaccess.usphenomenex.comHigh resolution, high sensitivity, applicable to a wide range of compounds. phenomenex.com

Stereoselective Biological Activity of Phenoxypropanamine Enantiomers

Chirality is a fundamental property of biological systems, as macromolecules like enzymes, receptors, and nucleic acids are themselves chiral. researchgate.net Consequently, the two enantiomers of a chiral drug can interact differently with these biological targets, often leading to significant differences in their pharmacological activity, metabolism, and toxicity. researchgate.netmdpi.com

One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for adverse effects. mdpi.com For example, it is common for one enantiomer of a drug to have a much higher binding affinity for a specific receptor than its mirror image. This stereoselectivity is a critical consideration in drug development. mdpi.com The different biological activities of enantiomers underscore the importance of producing single-enantiomer drugs, which has driven the development of the asymmetric synthesis and chiral resolution techniques discussed previously. nih.gov Investigating the specific activities of the (R)- and (S)-enantiomers of a phenoxypropanamine is essential to understanding its complete pharmacological profile.

Differential Affinity and Efficacy of Enantiomers at Molecular Targets

The enantiomers of a chiral drug can exhibit markedly different affinities for their biological targets, such as receptors and enzymes. This is because these biological macromolecules are themselves chiral, composed of L-amino acids, and thus can differentiate between the enantiomers of a drug molecule. In the case of phenoxypropanamines that act as β-adrenergic blockers, the β-adrenergic receptors show a high degree of stereoselectivity. ualberta.cachapman.edu

It is a well-established principle for β-blockers of the aryloxypropanolamine class that the majority of the β-blocking activity resides in the (S)-enantiomer. chiralpedia.commdpi.com This stereoselectivity is substantial, with the (S)-enantiomer often being 100-fold or more potent than the (R)-enantiomer in blocking β-receptors. chiralpedia.com For instance, (S)-propranolol is approximately 130 times more active as a β-blocker than its (R)-enantiomer. chiralpedia.com Similarly, the S:R activity ratio for metoprolol (B1676517) is reported to be in the range of 33 to 530. ualberta.cachapman.edu This pronounced difference in potency is attributed to the specific three-point interaction of the (S)-enantiomer with the receptor binding site, which the (R)-enantiomer cannot achieve with the same efficacy. mdpi.com

While the (S)-enantiomer is primarily responsible for the β-blocking effects, the (R)-enantiomer is not always completely inactive. In some cases, the (R)-enantiomer may exhibit different pharmacological properties or contribute to other effects. For example, with some β-blockers, the (R)-enantiomer has been shown to have a relatively stronger activity at β2 receptors in specific tissues. chapman.edu

The differential affinity of phenoxypropanamine enantiomers for β-adrenergic receptor subtypes can be summarized in the following table, based on general findings for this class of compounds.

EnantiomerPredominant Activity at β-Adrenergic ReceptorsRelative Potency
(S)-enantiomerHigh-affinity antagonistHigh
(R)-enantiomerLow-affinity antagonistLow

Pharmacological Implications of Stereoisomerism

The differences in affinity and efficacy between the enantiomers of phenoxypropanamines have significant pharmacological implications. The administration of a racemic mixture, which contains equal amounts of both enantiomers, means that two distinct substances are being introduced into the body, each with its own potential effects. biomedgrid.com

The therapeutic action of β-blockers, such as heart rate reduction and blood pressure control, is primarily attributed to the (S)-enantiomer. chiralpedia.com The (R)-enantiomer, being significantly less active at β-receptors, may be considered an "isomeric ballast" in this context. chiralpedia.com However, this does not mean it is devoid of any biological effect. The non-β-blocking enantiomer can sometimes contribute to side effects or have other pharmacological activities. For example, d-sotalol, the non-beta-blocking enantiomer of sotalol, exhibits class III antiarrhythmic effects. kup.at

The use of a single, therapeutically active enantiomer, a practice known as "chiral switching," can potentially lead to a more favorable therapeutic profile. This may include a better side-effect profile by eliminating the contribution of the less active or detrimentally active enantiomer. However, the clinical significance of using a single enantiomer over a racemate must be evaluated on a case-by-case basis. For many β-blockers, the racemic mixture has been used for decades with a well-established safety and efficacy profile. ualberta.ca

The following table outlines the general pharmacological implications of stereoisomerism in phenoxypropanamine β-blockers:

Aspect(S)-Enantiomer(R)-EnantiomerRacemic Mixture
Primary Pharmacological Effect β-adrenergic blockadeMinimal β-adrenergic blockadeβ-adrenergic blockade
Therapeutic Contribution MajorMinor to negligibleProvides the therapeutic effect, but with the presence of the less active enantiomer
Potential for Other Effects May have other minor pharmacological activitiesMay possess distinct pharmacological properties or contribute to side effectsThe overall effect is a combination of the activities of both enantiomers

Racemization Processes for Enantiomer Interconversion and Recycling

Racemization is the process by which an enantiomerically pure or enriched sample is converted into a racemic mixture, containing equal amounts of both enantiomers. In the context of chiral drugs, racemization can be a consideration both in vivo and during manufacturing processes.

Several methods have been developed for the racemization of chiral amines. These can include thermal methods, as well as catalytic processes. For the synthesis of enantiomerically enriched β-blockers, racemization can occur at various stages. nih.gov The stability of the chiral center in phenoxypropanamines is generally high under physiological conditions, meaning that in vivo racemization is not typically a significant issue. However, under certain chemical conditions, such as in the presence of strong bases or at elevated temperatures, racemization can be induced.

The development of efficient racemization catalysts is an active area of research. For example, chemoenzymatic routes have been developed for the synthesis of enantiomerically enriched β-blockers that may involve racemization steps. nih.gov

The following table provides a general overview of racemization in the context of phenoxypropanamines:

ProcessDescriptionRelevance to Phenoxypropanamines
Chemical Synthesis Racemization can be an undesirable side reaction during synthesis, leading to a loss of enantiomeric purity.Careful selection of reaction conditions is necessary to avoid racemization during the synthesis of single-enantiomer phenoxypropanamines. nih.gov
Enantiomer Recycling The undesired enantiomer from a chiral resolution can be racemized and then re-resolved to increase the yield of the desired enantiomer.This is an important strategy for the cost-effective manufacturing of single-enantiomer β-blockers.
In Vivo Racemization The conversion of one enantiomer to the other within the body.Generally not considered a significant factor for most β-blockers under normal physiological conditions.

Q & A

Q. What are the recommended synthetic routes for 3-(4-chlorophenoxy)-N-methylpropan-1-amine, and how can structural confirmation be achieved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-chlorophenol with a propylamine derivative. For example, reacting 3-chloropropylamine with 4-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Post-synthesis, purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Structural confirmation requires 1H/13C NMR (e.g., in CD₃OD, δ 7.2–6.8 ppm for aromatic protons, δ 3.4–2.8 ppm for N-methyl and propyl groups) and high-resolution mass spectrometry (HRMS) (calculated [M+H]⁺ for C₁₀H₁₃ClNO: 198.0684). Purity should exceed 98% via HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

Q. Which analytical techniques are most effective for assessing purity and stability under varying storage conditions?

  • Methodological Answer : Reverse-phase HPLC-DAD (C18 column, mobile phase: 60:40 acetonitrile/water with 0.1% TFA, flow rate 1 mL/min, λ = 254 nm) is optimal for purity assessment. For stability studies, store samples at 25°C/60% RH and 40°C/75% RH for 6 months, analyzing degradation products (e.g., hydrolyzed phenoxy derivatives) via LC-MS/MS . Impurity profiling can reference protocols for structurally similar compounds, such as promazine derivatives, which use gradient elution and spiked impurity standards .

Q. How can researchers quantify this compound in biological matrices?

  • Methodological Answer : Use solid-phase microextraction (SPME) with hydrophobic deep eutectic solvents (e.g., thymol:decanoic acid) to isolate the compound from plasma or urine. Quantify via HPLC-DAD with a limit of detection (LOD) < 0.1 µg/mL. Calibrate using spiked matrices (0.1–50 µg/mL) and validate recovery rates (>85%) and inter-day precision (RSD < 5%) .

Advanced Research Questions

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of derivatives in antimicrobial assays?

  • Methodological Answer : Modify the phenoxy group (e.g., introduce trifluoromethylthio or methyl substituents) and the amine moiety (e.g., dimethyl or cyclopropyl variants). Evaluate derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using minimum inhibitory concentration (MIC) assays (range: 0.5–128 µg/mL). Include cytotoxicity controls (e.g., mammalian cell lines) and statistical analysis (ANOVA with Tukey’s post-hoc test). Reference triazine-based derivatives showing MICs of 2–16 µg/mL for guidance .

Q. What methodological considerations are critical when reconciling contradictory pharmacokinetic data across studies?

  • Methodological Answer : Contradictions often arise from variations in dosing regimens (e.g., oral vs. intravenous), analytical sensitivity (e.g., LC-MS vs. ELISA), or model systems (e.g., rodent vs. primate). Standardize protocols by:
  • Using isotope-labeled internal standards (e.g., ¹³C-labeled analog) for LC-MS quantification.
  • Validating extraction efficiency in target tissues (e.g., brain, liver) via spike-and-recovery experiments.
  • Cross-referencing with studies on structurally related TCAs, such as desipramine, which show similar logP (2.8–3.2) and plasma protein binding (85–90%) .

Q. How can advanced spectroscopic methods differentiate isomeric byproducts formed during synthesis?

  • Methodological Answer : Isomeric byproducts (e.g., positional isomers of chlorophenoxy groups) require 2D NMR techniques :
  • COSY to identify scalar coupling between adjacent protons.
  • HSQC to correlate ¹H and ¹³C shifts, resolving methyl vs. propylamine linkages.
  • Compare with synthetic standards of known isomers. High-resolution mass spectrometry (HRMS) with < 3 ppm mass accuracy confirms molecular formulas. For example, a byproduct with m/z 214.0741 (C₁₀H₁₂ClNO₂) indicates hydroxylation .

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